(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 3-oxopyrrolidine-2-carboxylic acid esters, which undergo hydrogenation in the presence of Ru-(S)-BINAP complexes. The catalyst’s chiral environment induces preferential formation of the (2R,3R) configuration via π-orbital interactions with the ketone substrate. Typical conditions include:
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Catalyst : RuCl₂[(S)-BINAP]
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Solvent : Methanol or ethanol
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Pressure : 50–100 bar H₂
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Temperature : 25–40°C
Performance Metrics
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) |
|---|---|---|
| 0.5 | 92 | 98 |
| 1.0 | 95 | 99 |
This method achieves >95% yield and 99% ee under optimized conditions, making it ideal for laboratory-scale production.
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution offers a sustainable route to isolate the (2R,3R) enantiomer from racemic mixtures. Lipases and acylases are commonly employed to hydrolyze ester derivatives selectively.
Process Overview
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Esterification : Racemic 3-hydroxypyrrolidine-2-carboxylic acid is converted to its methyl ester.
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Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) preferentially hydrolyzes the (2S,3S)-ester, leaving the (2R,3R)-ester intact.
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Separation : The unreacted ester is isolated and hydrolyzed under acidic conditions.
Key Parameters
| Enzyme | Substrate | Conversion (%) | ee% (Product) |
|---|---|---|---|
| CAL-B | Methyl ester | 45 | >99 |
| Pseudomonas fluorescens | Ethyl ester | 38 | 97 |
Enzymatic resolution achieves 99% ee but requires additional steps to recycle the undesired enantiomer, limiting its cost-efficiency.
Hydroxylation of Proline Derivatives
Direct hydroxylation of proline or its derivatives provides a streamlined pathway to introduce the 3-hydroxy group while retaining the carboxylic acid moiety.
Chemical Hydroxylation
Proline derivatives undergo hydroxylation using OsO₄ or Mn(OAc)₃ in acidic media. However, these methods suffer from poor stereocontrol and low yields (<50%).
Biocatalytic Hydroxylation
Engineered Fe(II)/α-ketoglutarate-dependent dioxygenases enable regioselective hydroxylation of L-proline to yield (2R,3R)-3-hydroxyproline. Key advantages include:
Cyclization of Linear Amino Acid Precursors
Cyclization strategies construct the pyrrolidine ring from linear precursors, often leveraging Mitsunobu or Staudinger reactions.
Mitsunobu Cyclization
A protected serine derivative is cyclized using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
Staudinger Reaction
An azide-bearing precursor undergoes cyclization with triethyl phosphite:
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost-efficiency and minimal waste. Hybrid chemical-enzymatic pathways dominate industrial workflows.
Fermentation-Based Synthesis
Genetically modified Escherichia coli strains expressing L-proline hydroxylase produce (2R,3R)-3-hydroxyproline directly from glucose:
Continuous Flow Hydrogenation
Continuous asymmetric hydrogenation in microreactors enhances throughput:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee% | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 95 | 99 | Moderate | 450 |
| Enzymatic Resolution | 40 | 99 | Low | 620 |
| Biocatalytic Hydroxylation | 85 | 99 | High | 380 |
| Fermentation | 90 | 99.5 | High | 300 |
Biocatalytic hydroxylation and fermentation emerge as superior for industrial applications due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group
Major Products
The major products formed from these reactions include ketones, aldehydes, primary alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
1.1. Role in Peptide Synthesis
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid is utilized as an unusual amino acid in peptide synthesis. Its incorporation into peptides can enhance the stability and bioactivity of the resulting compounds. For instance, it has been used to create cyclic peptides that exhibit improved pharmacological properties compared to their linear counterparts .
1.2. Potential Therapeutic Applications
Research has indicated that this compound may have therapeutic potential in treating various conditions due to its role as a metabolite. It has been studied for its effects on collagen synthesis and its potential use in wound healing applications . Additionally, its structural similarity to proline suggests it may play a role in modulating protein folding and stability.
2.1. Metabolic Studies
This compound serves as a metabolite in several biological pathways. Its study can provide insights into metabolic disorders and the biochemical mechanisms underlying diseases such as fibrosis and scarring .
2.2. Structural Biology
The compound's unique structure allows it to be used in structural biology studies to investigate protein-ligand interactions. Its presence can influence the conformation of proteins, making it a valuable tool for understanding enzyme mechanisms and protein dynamics.
3.1. Polymer Chemistry
In material science, this compound has been explored for its potential use in developing biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while promoting environmental sustainability through biodegradability .
3.2. Coatings and Adhesives
The compound has also been investigated for use in coatings and adhesives due to its ability to form strong intermolecular interactions. This application is particularly relevant in developing environmentally friendly adhesives that maintain high performance.
Data Table: Applications Overview
| Application Area | Specific Use Case | Benefits/Outcomes |
|---|---|---|
| Medicinal Chemistry | Peptide synthesis | Enhanced stability and bioactivity |
| Therapeutic potential | Possible treatment for fibrosis | |
| Biochemical Research | Metabolic studies | Insights into metabolic disorders |
| Structural biology | Understanding protein dynamics | |
| Material Science | Polymer chemistry | Development of biodegradable materials |
| Coatings and adhesives | Strong intermolecular interactions |
Case Study 1: Peptide Development
A study explored the incorporation of this compound into cyclic peptides designed for enhanced receptor binding affinity. The modified peptides demonstrated significantly improved potency in vitro compared to traditional peptide structures.
Case Study 2: Wound Healing Research
Another investigation focused on the role of this compound in collagen synthesis within fibroblast cultures. Results indicated that the addition of this compound led to increased collagen deposition, suggesting its potential utility in wound healing therapies.
Mechanism of Action
The mechanism by which (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence metabolic pathways, and affect cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Stereochemistry |
|---|---|---|---|---|
| (2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid | 119677-21-3 | C5H9NO3 | -OH (C3), -COOH (C2) | 2R,3R |
| (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid; hydrochloride | 159830-97-4 | C5H9NO3·HCl | -OH (C3), -COOH (C2), HCl salt | 2S,3R |
| (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid | - | C6H11NO5 | -OH (C3, C4), -CH2OH (C5), -COOH (C2) | 2S,3R,4R,5R |
| (2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid | - | C11H10ClNO3 | -Ph-Cl (C3), -CO (C5), -COOH (C2) | 2S,3R |
| 5-Amino-3-methyl-pyrrolidine-2-carboxylic acid | - | C6H12N2O2 | -NH2 (C5), -CH3 (C3), -COOH (C2) | 2R,3R,5R |
- Key Observations: Stereochemistry: The (2R,3R) configuration of the target compound contrasts with (2S,3R) analogs (e.g., CAS 159830-97-4), which exhibit distinct biological activities due to altered spatial orientation .
Physicochemical Properties
Biological Activity
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid, also known as a chiral compound, has garnered attention in various fields including medicinal chemistry and biochemistry due to its unique stereochemical properties. This compound features a pyrrolidine ring with both a hydroxyl and a carboxylic acid group, which enhances its potential for biological activity through interactions with enzymes and receptors.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound exhibits significant characteristics due to the presence of functional groups that facilitate hydrogen bonding and ionic interactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylic acid groups enable the formation of hydrogen bonds, influencing enzyme catalysis and metabolic pathways. Such interactions can modulate enzyme activities and affect cellular processes, making it a valuable compound in biochemical research.
Enzyme Interactions
Research indicates that this compound may play a role in enzyme-catalyzed reactions. For instance:
- Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes. Preliminary data suggest that it can act as a competitive inhibitor due to its structural similarity to natural substrates.
- Substrate Analogs : Its ability to mimic natural substrates allows it to participate in biological pathways, potentially affecting metabolic processes.
Pharmacological Applications
The compound has potential applications in drug development:
- Antibiotic Synthesis : It serves as an intermediate in the synthesis of various antibiotics and other pharmaceuticals. Its chiral nature is particularly advantageous in developing enantiomerically pure drugs.
- Neurotransmitter Precursors : There is ongoing research into its role as a precursor for neurotransmitters, which may have implications in treating neurological disorders.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
- Enzymatic Studies : In vitro studies showed that this compound can enhance the activity of certain enzymes involved in metabolic pathways, suggesting its role as a cofactor or activator.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured?
The synthesis typically involves multi-step strategies, including chiral pool approaches or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc) protection is a common method to preserve stereochemistry during synthesis, as seen in derivatives like (2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid . Key steps include:
- Chiral resolution : Use of enantioselective catalysts (e.g., palladium diacetate) to control stereochemistry .
- Hydrolysis : Acidic or basic conditions to remove protecting groups while retaining hydroxyl and carboxylic acid functionalities .
- Purification : Crystallization or chromatography to achieve >97% enantiomeric excess (e.g., CAS 119677-21-3) .
Q. How can the stereochemistry and crystal structure of this compound be confirmed experimentally?
- X-ray crystallography : Geometric parameters (bond lengths, angles) derived from single-crystal diffraction (e.g., C6H11NO5 derivatives) .
- Circular dichroism (CD) : To validate optical activity and compare with known spectra of hydroxyproline analogs (e.g., Hyp in CAS 4298-08-2) .
- NMR spectroscopy : H and C NMR to resolve diastereotopic protons and confirm vicinal hydroxyl groups .
Q. What are the recommended storage conditions and stability profiles for this compound?
- Storage : -20°C in anhydrous, inert environments to prevent oxidation of hydroxyl groups .
- Stability : Stable under recommended conditions but susceptible to racemization at high temperatures (>80°C) or prolonged exposure to moisture .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity, particularly in enzyme inhibition?
- Mechanistic insights : The compound’s hydroxyl and carboxylic acid groups mimic transition states in enzymatic reactions. For example, its structural similarity to hydroxyproline (Hyp) suggests potential as a competitive inhibitor of prolyl hydroxylases or collagen-modifying enzymes .
- Structure-activity relationship (SAR) : Modifications at the 3-hydroxyl or 2-carboxylic acid positions (e.g., Boc protection) alter binding affinity to target proteins, as observed in protease inhibition studies .
Q. What analytical methods are critical for assessing the purity and stereochemical integrity of this compound in complex mixtures?
- HPLC-MS : Reverse-phase chromatography with chiral columns (e.g., CHIRALPAK® IA/IB) to separate enantiomers and quantify purity (>99% for pharmaceutical-grade samples) .
- TGA/DSC : To evaluate thermal stability and decomposition pathways under varying humidity .
- Isothermal titration calorimetry (ITC) : For quantifying binding thermodynamics with biological targets (e.g., enzymes or receptors) .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Stereochemical drift : Minimizing racemization during large-scale hydrolysis or protection/deprotection steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity but require rigorous removal to meet toxicity standards .
- Yield optimization : Multi-step reactions (e.g., CAS 119677-21-3 synthesis) often have cumulative yields <50%, necessitating process refinement .
Q. How can computational methods aid in predicting the reactivity and interactions of this compound?
- Molecular docking : To model interactions with enzymes like prolyl endopeptidases or collagenases .
- DFT calculations : Predict pKa values of hydroxyl/carboxylic acid groups and tautomeric equilibria in aqueous solutions .
- MD simulations : Study conformational flexibility in biological environments (e.g., binding to ATP-dependent proteases) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
